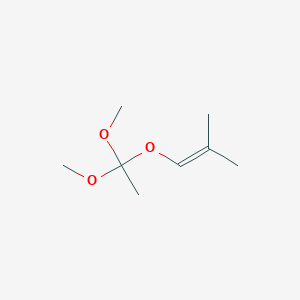
Trifluoromethyl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethyl formate is an organic compound with the molecular formula C₂HF₃O₂ It is characterized by the presence of a trifluoromethyl group (-CF₃) attached to a formate group (-CO₂H)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trifluoromethyl formate can be synthesized through several methods. One common approach involves the reaction of trifluoromethyl iodide with formic acid in the presence of a base. Another method includes the use of trifluoromethyl sulfonyl chloride and formic acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may also involve purification steps such as distillation or crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Trifluoromethyl formate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoromethyl carboxylic acids.
Reduction: Reduction reactions can convert it into trifluoromethyl alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the formate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Trifluoromethyl carboxylic acids.
Reduction: Trifluoromethyl alcohols.
Substitution: Various trifluoromethyl-substituted derivatives.
Applications De Recherche Scientifique
Trifluoromethyl formate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the trifluoromethyl group into various compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: this compound derivatives are explored for their potential as pharmaceutical agents due to their unique pharmacokinetic properties.
Mécanisme D'action
The mechanism by which trifluoromethyl formate exerts its effects involves the interaction of the trifluoromethyl group with molecular targets. The electronegativity of the trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable tool in modifying the properties of target molecules. The pathways involved often include nucleophilic attack on the formate group, leading to the formation of various intermediates and products .
Comparaison Avec Des Composés Similaires
Trifluoromethane (CF₃H): A simple trifluoromethyl compound used in various industrial applications.
Trifluoromethyl sulfone (CF₃SO₂): Known for its use in pharmaceuticals and agrochemicals.
Trifluoromethyl trimethylsilane (CF₃SiMe₃): Widely used as a reagent in organic synthesis.
Uniqueness: Trifluoromethyl formate stands out due to its dual functional groups, which provide versatility in chemical reactions and applications. Its ability to undergo various transformations makes it a valuable intermediate in the synthesis of more complex molecules .
Propriétés
Numéro CAS |
85358-65-2 |
|---|---|
Formule moléculaire |
C2HF3O2 |
Poids moléculaire |
114.02 g/mol |
Nom IUPAC |
trifluoromethyl formate |
InChI |
InChI=1S/C2HF3O2/c3-2(4,5)7-1-6/h1H |
Clé InChI |
XZHNVYDCJNNJEQ-UHFFFAOYSA-N |
SMILES canonique |
C(=O)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


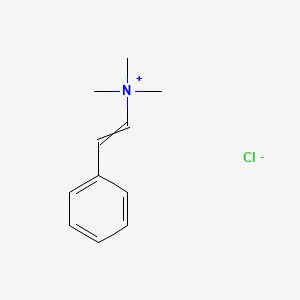
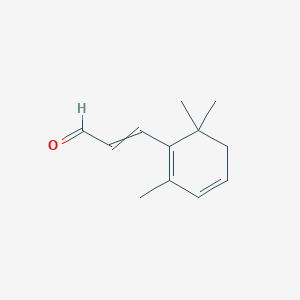
![7-(3-Chloro-2-hydroxypropyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14414375.png)
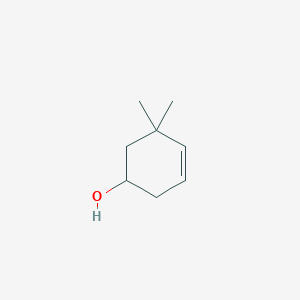
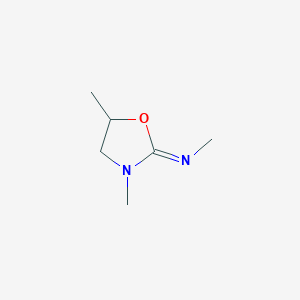
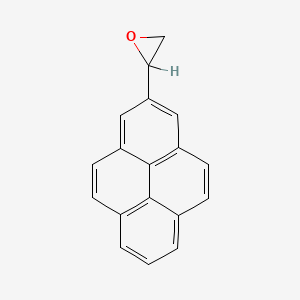

![N-{2-[(Acetylsulfanyl)methyl]-3-phenylpropanoyl}-L-leucine](/img/structure/B14414414.png)
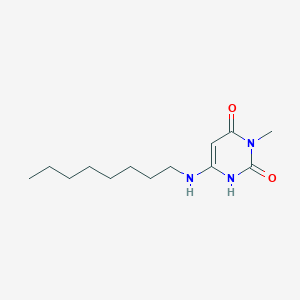
![{[4-(2,3-Dimethylanilino)-6-ethoxypyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14414424.png)
![5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14414432.png)
![2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B14414436.png)

